3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
The compound 3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one belongs to the pyrrolo[3,4-c]pyrazol-6-one class of heterocyclic molecules. Its structure features:
- A 3-methoxyphenyl substituent at position 4, contributing electron-donating effects and modulating solubility.
- A 3-methoxypropyl chain at position 5, enhancing lipophilicity and influencing pharmacokinetic properties.
Its structural analogs (e.g., ) suggest that such derivatives are synthesized via cyclocondensation reactions involving substituted aldehydes, ketones, or hydrazines under reflux conditions .
Properties
Molecular Formula |
C22H23N3O4 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-(3-methoxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C22H23N3O4/c1-28-12-6-11-25-21(14-7-5-8-15(13-14)29-2)18-19(23-24-20(18)22(25)27)16-9-3-4-10-17(16)26/h3-5,7-10,13,21,26H,6,11-12H2,1-2H3,(H,23,24) |
InChI Key |
IDKJGMVAMKNQHE-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a cascade mechanism:
-
Knoevenagel condensation between the chromeno[2,3-c]pyrrole-3,9-dione and 3-methoxybenzaldehyde forms an α,β-unsaturated ketone intermediate.
-
Michael addition of 3-methoxypropylamine to the ketone generates an enamine.
-
Cyclization and aromatization yield the fused pyrrolo-pyrazole ring.
Optimized conditions involve refluxing in dioxane at 100°C for 7–12 hours , achieving yields of 85–94% . The absence of chromatographic purification is notable, as products crystallize directly from the reaction mixture.
Table 1: Multicomponent Reaction Parameters
Ring-Opening Strategy
A complementary method involves the ring-opening of chromeno[2,3-c]pyrrole-3,9-diones with hydrazine hydrate , directly forming the dihydropyrrolo[3,4-c]pyrazol-6(1H)-one core. This approach is advantageous for introducing hydroxyl and methoxy groups at specific positions.
Stepwise Procedure
-
Hydrazine attack : Hydrazine hydrate cleaves the lactone ring of the chromeno[2,3-c]pyrrole-3,9-dione, forming a hydrazide intermediate.
-
Cyclodehydration : Intramolecular cyclization eliminates water, generating the pyrazole ring.
-
Functionalization : Post-cyclization alkylation with 3-methoxypropyl bromide introduces the methoxypropyl group.
Reactions are conducted in dioxane at reflux temperatures (100°C) for 5–8 hours , yielding 72–88% after crystallization.
Table 2: Ring-Opening Reaction Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Dioxane | Maximizes solubility |
| Temperature | 100°C | Accelerates cyclization |
| Hydrazine stoichiometry | 1.2 equivalents | Prevents over-substitution |
Optimization of Reaction Parameters
Temperature and Time
Elevated temperatures (80–100°C) are critical for both multicomponent and ring-opening methods, reducing reaction times from days to hours. Excessive heat (>120°C) risks side reactions, such as demethylation of methoxy groups.
Catalysis
-
Acetic acid (1–5 mol%) accelerates Knoevenagel condensations in MCRs.
-
Triethylamine neutralizes HCl byproducts in solvent-free amidation.
Characterization and Analytical Methods
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Synthetic Formation Pathways
The compound is synthesized via multicomponent reactions (MCRs) involving methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under optimized conditions . Key parameters include:
| Reaction Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Ethanol with 10% acetic acid | 72–94% |
| Temperature | 80°C (reflux) | Maximizes cyclization |
| Catalyst | Acidic (e.g., acetic acid) | Prevents side reactions |
This method produces the dihydropyrrolo[3,4-c]pyrazol-6(1H)-one scaffold through sequential Knoevenagel condensation, Michael addition, and cyclization .
Hydroxyphenyl Group (Position 3)
-
Oxidation : The 2-hydroxyphenyl moiety undergoes oxidation with KMnO₄ in acidic media to form a quinone derivative, altering electron distribution in the aromatic system.
-
Esterification : Reacts with acetyl chloride to form acetoxy derivatives, enhancing lipophilicity.
Methoxyphenyl and Methoxypropyl Groups (Positions 4 and 5)
-
Demethylation : Treatment with BBr₃ in CH₂Cl₂ cleaves methoxy groups to hydroxyls, enabling further functionalization (e.g., sulfonation).
-
Alkylation/arylation : The methoxypropyl chain participates in nucleophilic substitutions under basic conditions.
Pyrazolone Ring (Position 6)
-
Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol, disrupting conjugation .
-
Condensation : Reacts with hydrazines to form hydrazone derivatives, useful for coordination chemistry.
Ring-Opening and Rearrangement Reactions
Exposure to hydrazine hydrate in dioxane at 60°C cleaves the pyrrolo-pyrazole ring, yielding 3-(2-hydroxyphenyl)-5-(3-methoxypropyl)pyrazole-4-carboxylic acid derivatives . This reactivity is critical for synthesizing downstream analogs.
Catalytic and Solvent-Dependent Behavior
Reaction outcomes vary significantly with solvent polarity and catalysts:
| Reaction Type | Preferred Solvent | Catalyst | Product Stability |
|---|---|---|---|
| Cyclization | Ethanol | Acetic acid | High (94%) |
| Oxidation | Acetone/H₂O | H₂SO₄ | Moderate (65%) |
| Demethylation | Dichloromethane | BBr₃ | High (>90%) |
Comparative Reactivity with Analogous Compounds
The compound’s methoxypropyl chain distinguishes its reactivity from simpler dihydropyrrolopyrazolones:
| Feature | This Compound | Analog (e.g., 5-(hydroxypropyl)) |
|---|---|---|
| Solubility in polar solvents | Moderate (methoxy groups) | High (hydroxyl groups) |
| Oxidation resistance | Higher (stable to mild oxidants) | Lower |
| Functionalization sites | 3 positions (Ph-OH, 2× OMe) | 2 positions (Ph-OH, OH) |
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antioxidant Properties : Studies have shown that compounds in the pyrrolo[3,4-c]pyrazole class can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage and may have implications in aging and chronic diseases.
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions.
- Anticancer Potential : Preliminary research indicates that this compound may possess anticancer properties, particularly against specific cancer cell lines. Its ability to induce apoptosis (programmed cell death) in cancer cells is a focus of ongoing studies.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is essential for optimizing the efficacy of this compound. Variations in substituents on the phenyl rings significantly influence potency and selectivity towards biological targets. For instance:
- The presence of methoxy groups enhances lipophilicity, potentially improving cell membrane permeability.
- Hydroxy groups may contribute to increased hydrogen bonding with biological targets, enhancing interaction strength.
Case Studies
Several case studies have documented the applications and effects of this compound:
-
Study on Antioxidant Activity :
- A study evaluated the antioxidant capacity of various derivatives of pyrrolo[3,4-c]pyrazoles. Results indicated that modifications to the phenolic hydroxyl group enhanced radical-scavenging activity compared to unmodified counterparts.
-
Anti-inflammatory Research :
- In vitro assays demonstrated that 3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one significantly reduced levels of TNF-alpha and IL-6 in stimulated macrophages.
-
Anticancer Investigations :
- Research involving various cancer cell lines showed that this compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. Further studies are needed to elucidate the mechanisms involved.
Mechanism of Action
The mechanism of action of 3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it could inhibit enzymes involved in inflammation, leading to anti-inflammatory effects. The exact pathways and targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations among analogous compounds are summarized below:
Key Observations:
- Electron-Withdrawing Groups (Cl, F): Chloro () and fluoro () substituents increase melting points and crystallinity due to stronger intermolecular forces .
- Methoxy vs. Methylthio: Methoxy groups (target compound) improve water solubility compared to methylthio (), which enhances membrane permeability but may reduce aqueous stability .
- Alkyl Chains: The 3-methoxypropyl group in the target compound likely extends half-life in vivo compared to shorter chains (e.g., phenyl in ) .
Biological Activity
The compound 3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
The compound's chemical structure can be described by the following characteristics:
- Molecular Formula : C26H31N3O5
- Molecular Weight : 465.55 g/mol
- LogP : 4.9493 (indicating good lipophilicity)
- Hydrogen Bond Acceptors/Donors : 7/2
- Polar Surface Area : 80.414 Ų
These properties suggest that the compound may exhibit significant bioavailability and permeability, essential factors for drug development.
Anticancer Activity
Research indicates that pyrazole derivatives, including our compound of interest, demonstrate notable anticancer properties. For instance, studies have shown that related pyrazole compounds can inhibit cell proliferation in various cancer cell lines. A mini-review highlighted that certain pyrazole analogs exhibited potent antiproliferative activity with IC50 values as low as against MCF-7 breast cancer cells .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. The inhibition of COX isozymes can lead to reduced production of pro-inflammatory mediators, thereby alleviating inflammation .
Antimicrobial Activity
In vitro studies have also explored the antimicrobial activity of similar pyrazole compounds. For instance, a series of hispolon-derived pyrazole sulfonamides demonstrated significant antimicrobial effects against various bacterial strains . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the phenyl rings could enhance antimicrobial efficacy.
The mechanisms underlying the biological activities of pyrazole derivatives often involve modulation of key signaling pathways. For example, they may induce apoptosis in cancer cells through caspase activation or inhibit specific enzymes relevant to cancer progression and inflammation .
Study 1: Anticancer Evaluation
A study focused on the synthesis and evaluation of pyrazole hybrid chalcone conjugates reported that compounds with strong electron-donating groups exhibited enhanced cytotoxicity against cancer cells compared to those with electron-withdrawing groups. The findings suggested a clear correlation between substituent type and anticancer activity, emphasizing the importance of molecular design in developing effective therapeutics .
Study 2: Anti-inflammatory Mechanism
Another investigation assessed the anti-inflammatory effects of pyrazole derivatives through their ability to inhibit COX enzymes. The results indicated that these compounds could significantly reduce inflammation in animal models, providing a rationale for their use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR analysis of pyrazole derivatives reveals that modifications to the phenyl rings significantly influence their biological activities:
| Substituent Type | Biological Activity | IC50 Value |
|---|---|---|
| Electron-donating groups | Increased cytotoxicity | |
| Electron-withdrawing groups | Decreased efficacy | Varies |
This table illustrates how specific chemical modifications can enhance or diminish the therapeutic potential of these compounds.
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, a cooled dichloromethane solution with diazomethane and triethylamine can initiate key bond formations, followed by purification via column chromatography (ethyl acetate/hexane mixtures) and recrystallization from solvents like 2-propanol . Reaction temperature (-20°C to -15°C) and solvent polarity critically impact intermediate stability and final purity. Yield optimization requires strict control of stoichiometry and exclusion of moisture .
Q. What analytical techniques are critical for confirming structural integrity post-synthesis?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying substituent positions and stereochemistry. X-ray crystallography provides definitive confirmation of the fused pyrrolo-pyrazole core and substituent orientation . High-Performance Liquid Chromatography (HPLC) ensures purity, while mass spectrometry validates molecular weight .
Q. What purification methods are effective for isolating this compound from complex reaction mixtures?
Column chromatography (silica gel, ethyl acetate/hexane gradients) effectively separates polar byproducts . Recrystallization from methanol or 2-propanol enhances crystalline purity, with solvent selection influencing crystal lattice stability . For scale-up, centrifugal partition chromatography may reduce solvent waste .
Q. What are the key challenges in scaling up synthesis from laboratory to pilot-scale?
Challenges include maintaining low-temperature conditions during sensitive steps (e.g., diazomethane reactions) and optimizing solvent recovery. Continuous flow reactors could mitigate exothermic risks, while immobilized catalysts may improve cyclization efficiency .
Advanced Research Questions
Q. How can computational chemistry methods predict reactivity or stability under varying conditions?
Density Functional Theory (DFT) calculations model electronic effects of substituents (e.g., methoxy vs. hydroxyl groups) on reaction pathways. Solvent interaction studies using COSMO-RS predict solubility and stability, guiding experimental solvent selection . Molecular dynamics simulations assess conformational flexibility during cyclization .
Q. What strategies resolve contradictions between NMR shifts and X-ray diffraction results?
Cross-validate using 2D NMR (NOESY, HSQC) to confirm spatial proximity of protons. Synchrotron X-ray diffraction resolves crystallographic ambiguities, while dynamic NMR experiments detect conformational exchange in solution .
Q. How do electronic effects of substituents influence reactivity in derivatization reactions?
Methoxy groups act as electron donors via resonance, stabilizing electrophilic intermediates during Friedel-Crafts reactions. Hydroxyl groups, however, may deactivate aromatic rings via hydrogen bonding. Hammett σ values predict regioselectivity in nitration or halogenation .
Q. What mechanistic insights explain unexpected byproducts during cyclization?
Isotopic labeling (e.g., ¹⁵N) tracks nitrogen migration during pyrrolo-pyrazole formation. Kinetic studies under varying temperatures identify competing pathways, such as retro-aldol side reactions. Quenching experiments with sodium hydroxide isolate reactive intermediates .
Methodological Notes
- Synthetic Optimization : Use Design of Experiments (DoE) to map parameter interactions (e.g., temperature, solvent ratio) .
- Data Contradiction Analysis : Apply Bayesian statistics to weigh evidence from disparate techniques (e.g., NMR vs. X-ray) .
- Advanced Characterization : Pair solid-state IR with Raman spectroscopy to detect polymorphic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
